
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine is a complex organic compound with a unique structure that includes a furan ring, a sulfonyl group, and a nitroethene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine typically involves multiple steps. One common approach is to start with the furan ring, which is functionalized with a dimethylamino group. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the addition of the nitroethene moiety under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反应分析
Types of Reactions
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
科学研究应用
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
作用机制
The mechanism of action of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
相似化合物的比较
Similar Compounds
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-2-nitroacetamide: This compound has a similar structure but with a thioether linkage instead of a sulfonyl group.
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)oxy)ethyl)-2-nitroethene-1,1-diamine: This compound features an ether linkage in place of the sulfonyl group.
Uniqueness
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, distinguishes it from similar compounds and contributes to its distinct properties .
属性
分子式 |
C13H22N4O5S |
|---|---|
分子量 |
346.41 g/mol |
IUPAC 名称 |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfonyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(9-17(18)19)15-6-7-23(20,21)10-12-5-4-11(22-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ |
InChI 键 |
CCTNCMQFNYAVGH-UKTHLTGXSA-N |
手性 SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)(=O)CC1=CC=C(O1)CN(C)C |
规范 SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)(=O)CC1=CC=C(O1)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
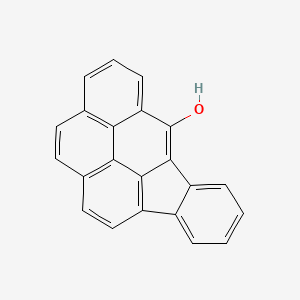
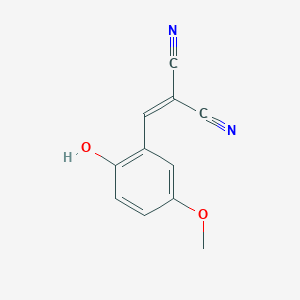
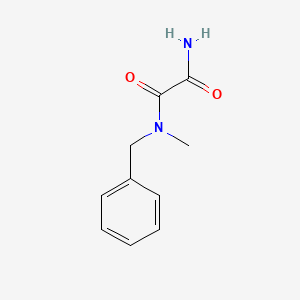
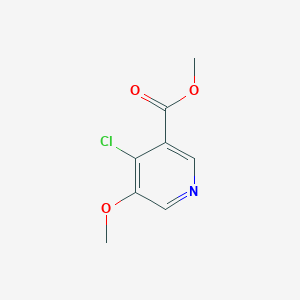
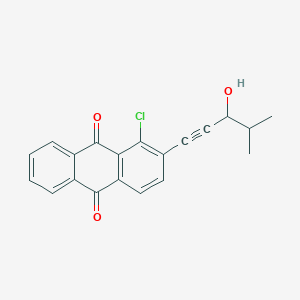
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)



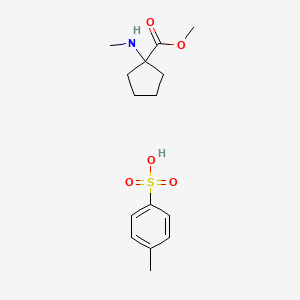
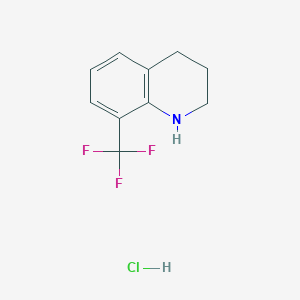
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

